molecular formula C13H15FN4O2 B2550142 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide CAS No. 2097896-01-8

5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide

Cat. No. B2550142
CAS RN: 2097896-01-8
M. Wt: 278.287
InChI Key: KODMRTISXYWOLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclisation, and saponification reactions. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves condensation of dimethylamine with a pyrazolo-pyrimidine intermediate, which is prepared from an amino-pyrazole precursor and a fluorinated butane-dione . Although the exact synthesis of 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often confirmed using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry (MS). X-ray diffraction is used to determine the crystal structure, which provides detailed information about the molecular conformation . Density functional theory (DFT) calculations can be used to predict the molecular structure and compare it with experimental data, ensuring consistency between theoretical and empirical findings .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for the compound . However, the synthesis of related compounds involves reactions such as ring closure, Suzuki coupling, hydrolysis, and amidation . These reactions are fundamental in constructing the bicyclic and amide functionalities present in the compounds studied.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide can be inferred from related studies. For example, the biological activity of fluorinated pyrazolo-pyrimidine derivatives is highlighted by their inhibition of cancer cell proliferation . DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

Research efforts have focused on the synthesis of novel compounds with similar structures, aiming at exploring their chemical properties and potential applications. For instance, studies have reported the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, demonstrating the methodological advancements in creating compounds with potential therapeutic applications (Hassan et al., 2015). Similarly, the efficient one-pot synthesis of functionalized imidazo[1,2-a]pyridines highlights the versatility of these compounds in chemical synthesis (Changunda et al., 2020).

Biological and Medicinal Applications

Some research has investigated the biological and medicinal applications of related compounds. For example, the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives shed light on the antimycobacterial potential of these compounds (Jadhav et al., 2016). This illustrates the broader interest in utilizing imidazo[1,2-a]pyridines and related structures in developing new therapeutic agents.

Imaging and Diagnostic Applications

Furthermore, research has explored the use of related compounds in imaging and diagnostic applications. A notable example is the use of a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease studies, demonstrating the potential of these compounds in neuroimaging and diagnostics (Kepe et al., 2006).

Material Science and Photophysics

Compounds with similar structures have also been explored for their applications in material science and photophysics. Research on the fluorescence switching of imidazo[1,5-a]pyridinium ions as pH-sensors with dual emission pathways highlights the functional versatility of these compounds in developing advanced materials and sensors (Hutt et al., 2012).

properties

IUPAC Name

5-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2/c14-12-7-11(8-16-9-12)13(19)17-2-5-20-6-4-18-3-1-15-10-18/h1,3,7-10H,2,4-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODMRTISXYWOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCOCCNC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide

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